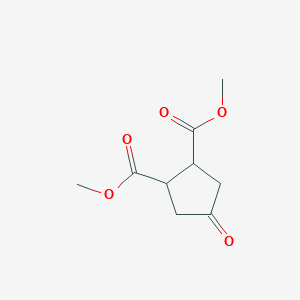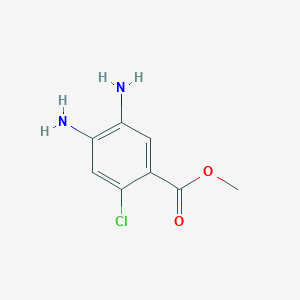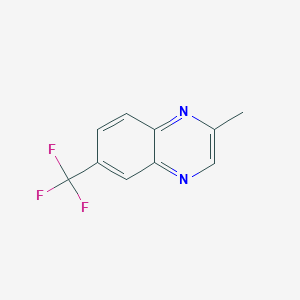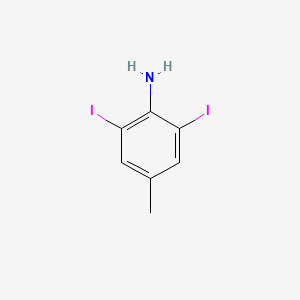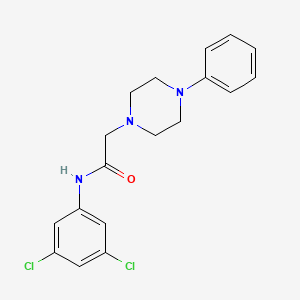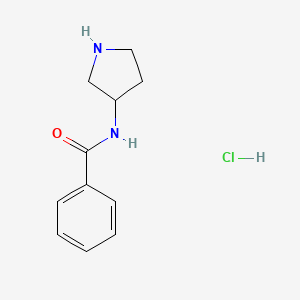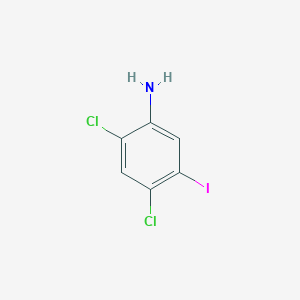
2,4-Dichloro-5-iodoaniline
Übersicht
Beschreibung
2,4-Dichloro-5-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It is used in laboratory chemicals . The compound appears as a white to light yellow or light-brown to brown powder or crystals .
Synthesis Analysis
The synthesis of anilines like this compound often involves palladium-catalyzed methods . These methods include reactions of secondary amines, primary amines, and ammonia equivalents . The synthesis also involves uncatalyzed reactions such as direct nucleophilic substitution and nitroarene reduction .Molecular Structure Analysis
The molecular structure of this compound consists of 10 heavy atoms and 6 aromatic heavy atoms . The molecule has a molar refractivity of 53.58 and a topological polar surface area (TPSA) of 26.02 Ų .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.913 Da . It has a log Po/w (iLOGP) of 2.04, indicating its lipophilicity . The compound is moderately soluble, with a log S (ESOL) of -4.05 .Wissenschaftliche Forschungsanwendungen
Haloaniline-Induced Nephrotoxicity
A study explored the nephrotoxic effects of various haloanilines, including 2,4-Dichloro-5-iodoaniline, in vitro. It focused on their impact on renal cortical slices from rats, assessing changes in gluconeogenesis capacity and lactate dehydrogenase (LDH) release. The research found that bromo and iodo substitutions significantly enhance the nephrotoxic potential of anilines (Hong, Anestis, Henderson, & Rankin, 2000).
Electrochemical Oxidation
Another study investigated the electrochemical oxidation of various haloanilines, including 4-iodoaniline and 2,4-dibromoaniline, in acetonitrile solution. It identified the main electrochemical oxidation routes and the formation of oxidized forms of brominated 4-amino-diphenylamines and brominated anilines. This research contributes to understanding the electrochemical behavior of haloanilines (Kádár, Nagy, Karancsi, & Farsang, 2001).
Palladium-Catalysed Carbonylation
Research on palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, including this compound, showed the potential for synthesizing various compounds. Depending on the substituents, different types of compounds were synthesized, highlighting the versatility of this approach in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
Synthesis of Indole Derivatives
A study on the synthesis of 5,7-Dichloro-2-octyl-1H-indole used this compound as the initial material. The reaction was performed with good yield and selectivity under mild conditions, demonstrating the chemical's potential in the synthesis of complex organic molecules (Ming, 2011).
Electrooxidation in Neutral Acetonitrile
Research on the electrooxidation of 4-halogenoanilines, including 4-iodoanilines and 2,4-dihalogenoanilines, in neutral acetonitrile solvent, contributed to understanding the chemical's electrochemical behavior. It identified the oxidation products and provided insights into the reaction mechanisms (Kádár, Takáts, Karancsi, & Farsang, 1999).
Synthesis of Antitumor Compounds
A study on the synthesis of antitumor compounds involved the reaction of 2-iodoaniline with various arylsulfonyl chlorides. This process led to the synthesis of compounds showing selective inhibition of cancer cell lines, highlighting the potential of haloanilines in medicinal chemistry (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).
Crystal Structural Analysis
A study comparing the crystal structures of various 4-phenoxyanilines, including 4-(4'-Iodo)phenoxyaniline, provided insights into the molecular structure and behavior of these compounds, essential for designing new materials and understanding intermolecular interactions (Dey & Desiraju, 2004).
Palladium-Catalyzed Cyclocarbonylation
Research on the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides demonstrated the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. This study highlighted a novel approach to forming complex organic structures (Larksarp & Alper, 1999).
Herbicide Toxicity Research
A scientometric review on the toxicity of 2,4-D herbicides, closely related to this compound, provided insights into global research trends and gaps in the study of herbicide toxicity. This research is crucial for understanding the environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
2,4-Dichloro-5-iodoaniline is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Relevant Papers One relevant paper is “Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide” which discusses the synthesis of various derivatives .
Wirkmechanismus
Target of Action
2,4-Dichloro-5-iodoaniline is a type of aniline compound. Aniline compounds are generally known to interact with various proteins and enzymes in the body, affecting their function and leading to various biological responses .
Mode of Action
Anilines are known to interact with their targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, resulting in various downstream effects .
Biochemical Pathways
Anilines are known to affect various biochemical pathways, depending on their specific targets . For example, some anilines can affect the signaling pathways associated with G protein-coupled receptors (GPCRs), leading to changes in cellular responses
Pharmacokinetics
Anilines are generally known to be well-absorbed in the body and can be distributed to various tissues . They can be metabolized by various enzymes in the body, and the metabolites can be excreted through the kidneys . These properties can affect the bioavailability of this compound, influencing its efficacy and potential side effects.
Result of Action
Anilines are known to have various biological effects, depending on their specific targets and the pathways they affect . For example, some anilines can have anti-cancer effects by inhibiting the growth and proliferation of cancer cells
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . In addition, the presence of other substances in the environment can affect the absorption and distribution of the compound in the body
Eigenschaften
IUPAC Name |
2,4-dichloro-5-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRIAHSGLIPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40801619 | |
| Record name | 2,4-Dichloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40801619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
647025-63-6 | |
| Record name | 2,4-Dichloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40801619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)
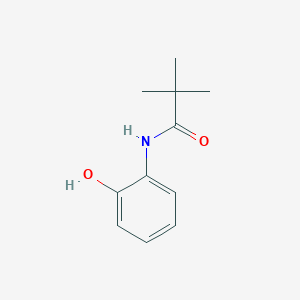

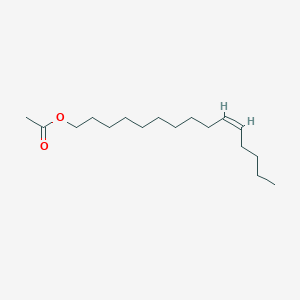

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)
